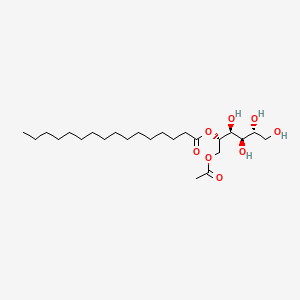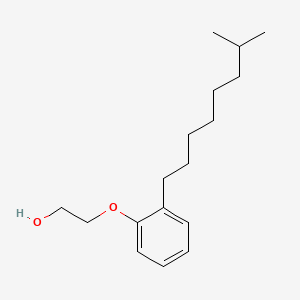
2-(Isononylphenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isononylphenoxy)ethanol is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid that is used in various industrial applications. This compound is known for its surfactant properties, making it useful in formulations where emulsification, wetting, or dispersion is required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Isononylphenoxy)ethanol can be synthesized through the reaction of isononylphenol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isononylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isononylphenoxyacetic acid.
Reduction: Formation of isononylphenol.
Substitution: Formation of isononylphenoxyalkyl derivatives.
Aplicaciones Científicas De Investigación
2-(Isononylphenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 2-(Isononylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous or non-aqueous media.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxyethanol: Similar in structure but lacks the isononyl group, making it less hydrophobic.
Nonylphenol Ethoxylates: Similar surfactant properties but with varying lengths of ethoxylate chains.
Uniqueness
2-(Isononylphenoxy)ethanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong emulsification and dispersion capabilities.
Propiedades
Número CAS |
85005-55-6 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[2-(7-methyloctyl)phenoxy]ethanol |
InChI |
InChI=1S/C17H28O2/c1-15(2)9-5-3-4-6-10-16-11-7-8-12-17(16)19-14-13-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3 |
Clave InChI |
YWFWPJLGQZVOCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC1=CC=CC=C1OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
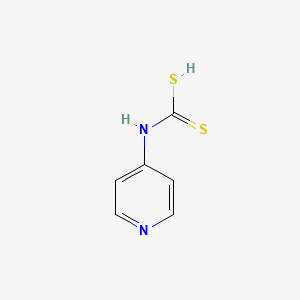
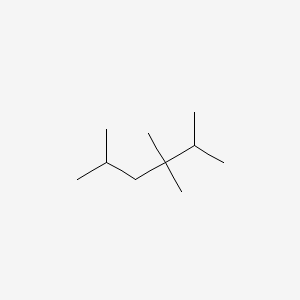

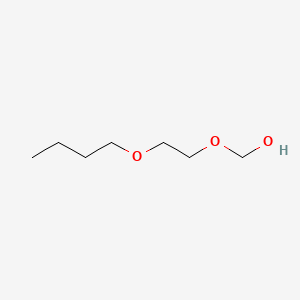
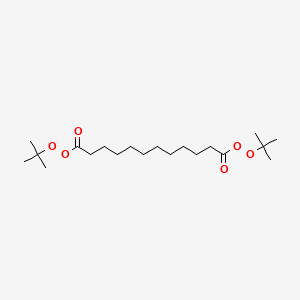
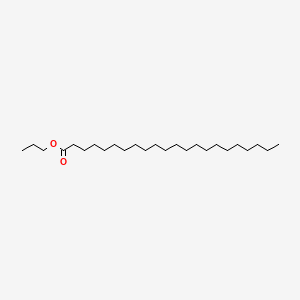

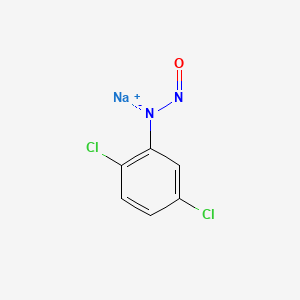
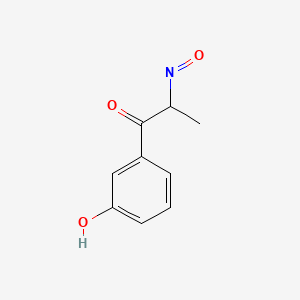
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
